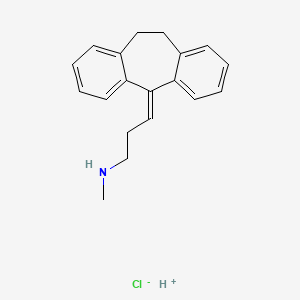

Nortriptyline Hydrochloride

Description

This compound is the hydrochloride salt form of nortriptyline, a tricyclic antidepressant agent used for short-term treatment of various forms of depression. Nortriptyline blocks the norepinephrine presynaptic receptors, thereby blocking the reuptake of this neurotransmitter and raising the concentration in the synaptic cleft in the CNS. Nortriptyline also binds to alpha-adrenergic, histaminergic and cholinergic receptors. Long-term treatment with nortriptyline produces a downregulation of adrenergic receptors due to the increased stimulation of these receptors.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1964 and is indicated for major depressive disorder and has 4 investigational indications. This drug has a black box warning from the FDA.

This compound, the N-demethylated active metabolite of amitriptyline, is a dibenzocycloheptene-derivative tricyclic antidepressant (TCA). TCAs are structurally similar to phenothiazines. They contain a tricyclic ring system with an alkyl amine substituent on the central ring. In non-depressed individuals, nortriptyline does not affect mood or arousal, but may cause sedation. In depressed individuals, nortriptyline exerts a positive effect on mood. TCAs are potent inhibitors of serotonin and norepinephrine reuptake. Secondary amine TCAs, such as nortriptyline, are more potent inhibitors of norepinephrine reuptake than tertiary amine TCAs, such as amitriptyline. TCAs also down-regulate cerebral cortical β -adrenergic receptors and sensitize post-synaptic serotonergic receptors with chronic use. The antidepressant effects of TCAs are thought to be due to an overall increase in serotonergic neurotransmission. TCAs also block histamine-H1 receptors, α 1-adrenergic receptors and muscarinic receptors, which accounts for their sedative, hypotensive and anticholinergic effects (e.g. blurred vision, dry mouth, constipation, urinary retention), respectively. See toxicity section below for a complete listing of side effects. Nortriptyline exerts less anticholinergic and sedative side effects compared to the tertiary amine TCAs, amitriptyline and clomipramine. Nortriptyline may be used to treat depression, chronic pain (unlabeled use), irritable bowel syndrome (unlabeled use), diabetic neuropathy (unlabeled use), post-traumatic stress disorder (unlabeled use), and for migraine prophylaxis (unlabeled use).

See also: Nortriptyline (has active moiety).

Properties

IUPAC Name |

N-methyl-3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidene)propan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N.ClH/c1-20-14-6-11-19-17-9-4-2-7-15(17)12-13-16-8-3-5-10-18(16)19;/h2-5,7-11,20H,6,12-14H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHAYBENGXDALFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC=C1C2=CC=CC=C2CCC3=CC=CC=C31.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2045109 | |

| Record name | Nortriptyline hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2045109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

894-71-3 | |

| Record name | Nortriptyline hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=894-71-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nortriptyline hydrochloride [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000894713 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nortriptyline hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169453 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Nortriptyline hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78248 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Nortriptyline hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2045109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nortriptyline hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.794 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NORTRIPTYLINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/00FN6IH15D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Pharmacodynamics of Nortriptyline Hydrochloride

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Nortriptyline hydrochloride is a second-generation tricyclic antidepressant (TCA) and an active metabolite of amitriptyline.[1][2] While its primary indication is the treatment of major depressive disorder, its complex pharmacodynamic profile has led to off-label applications in the management of chronic pain, particularly neuropathic pain, and smoking cessation.[3][4] This document provides a detailed examination of the molecular mechanisms, receptor interactions, and downstream signaling effects that define the pharmacodynamic properties of nortriptyline.

Primary Mechanism of Action: Monoamine Reuptake Inhibition

The principal therapeutic effect of nortriptyline is attributed to its ability to inhibit the reuptake of the neurotransmitters norepinephrine (noradrenaline) and serotonin (5-hydroxytryptamine, 5-HT) from the synaptic cleft.[3][5] By blocking the norepinephrine transporter (NET) and the serotonin transporter (SERT) on the presynaptic neuronal membrane, nortriptyline increases the concentration and prolongs the action of these monoamines on postsynaptic receptors.[5]

Clinical and preclinical studies have demonstrated that nortriptyline exhibits a higher affinity for NET compared to SERT, classifying it as a predominantly noradrenergic reuptake inhibitor.[6][7][8] This selectivity may contribute to its specific clinical efficacy and side-effect profile compared to other TCAs.[6] Furthermore, by inhibiting NET in the frontal cortex, a region with sparse dopamine transporters (DAT), nortriptyline can indirectly increase dopamine neurotransmission as dopamine is partially cleared by NET in this area.[7][8]

The binding affinity of nortriptyline for human monoamine transporters is summarized in the table below. Affinity is expressed as the inhibition constant (Kᵢ), where a lower value indicates a higher binding affinity.

| Target Transporter | Ligand | Kᵢ (nM) | Reference(s) |

| Norepinephrine Transporter (NET) | [¹²⁵I] RTI-55 | 3.18 - 6.3 | [2][9] |

| Serotonin Transporter (SERT) | - | 18 | [2] |

| Dopamine Transporter (DAT) | - | 1140 | [2] |

Receptor Antagonism Profile

In addition to its primary action on neurotransmitter reuptake, nortriptyline exhibits affinity for a variety of other receptors. This broad receptor activity is largely responsible for its characteristic side-effect profile but may also contribute to its therapeutic actions in conditions like neuropathic pain.[5][6] The primary antagonistic properties include actions at muscarinic acetylcholine, histamine, and adrenergic receptors.[3][5]

-

Anticholinergic Effects: Antagonism at muscarinic acetylcholine receptors (M1-M5) leads to common side effects such as dry mouth, blurred vision, constipation, and urinary retention.[5][8]

-

Antihistaminergic Effects: Blockade of the histamine H₁ receptor is a significant contributor to the sedative effects of nortriptyline and can also lead to weight gain.[5][8]

-

Cardiovascular Effects: Antagonism of α₁-adrenergic receptors can cause orthostatic hypotension, dizziness, and sedation.[5][8]

The binding affinities of nortriptyline for various neurotransmitter receptors are detailed below.

| Receptor Target | Ligand | Kᵢ (nM) | Reference(s) |

| Histamine Receptors | |||

| Histamine H₁ | [³H] Mepyramine | 1.99 - 4.0 | [9] |

| Adrenergic Receptors | |||

| Alpha-1A (α₁ₐ) | [¹²⁵I] HEAT | 20 | [9] |

| Muscarinic Acetylcholine Receptors | |||

| Muscarinic M₁ | [³H] Pirenzepine | 20 | [9] |

| Muscarinic M₂ | [³H] AF-DX 384 | 46 | [9] |

| Muscarinic M₃ | [³H] N-Methylscopolamine | 36 | [9] |

| Muscarinic M₄ | [³H] N-Methylscopolamine | 13 | [9] |

| Muscarinic M₅ | [³H] N-Methylscopolamine | 20 | [9] |

| Serotonin Receptors | |||

| Serotonin 5-HT₂ₐ | - | 33 | [2] |

Downstream Signaling and Long-Term Effects

Chronic administration of nortriptyline leads to adaptive changes in the central nervous system. The sustained increase in synaptic neurotransmitters is believed to cause a down-regulation and desensitization of postsynaptic β-adrenergic receptors and serotonin receptors.[3] This neuronal adaptation is thought to be a key component of the delayed onset of the antidepressant effects, which can take several weeks to become fully apparent.[10]

Additionally, nortriptyline has been shown to modulate the activity of various ion channels, including voltage-gated potassium (Kv) channels and sodium channels.[5][11][12] This action may be particularly relevant to its efficacy in treating neuropathic pain, as it can alter neuronal excitability and reduce ectopic firing in damaged nerves.[5]

Caption: Primary mechanism of action of Nortriptyline.

References

- 1. Nortriptyline | C19H21N | CID 4543 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Nortriptyline - Wikipedia [en.wikipedia.org]

- 3. Nortriptyline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Articles [globalrx.com]

- 5. What is the mechanism of this compound? [synapse.patsnap.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Nortriptyline - Prescriber's Guide [cambridge.org]

- 8. NORTRIPTYLINE - Prescriber's Guide [cambridge.org]

- 9. nortriptyline | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 10. About nortriptyline - NHS [nhs.uk]

- 11. selleckchem.com [selleckchem.com]

- 12. researchgate.net [researchgate.net]

Nortriptyline Hydrochloride: A Technical Overview of its Discovery, Mechanism, and Clinical Application in Depression

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Nortriptyline hydrochloride, a second-generation tricyclic antidepressant (TCA), has been a cornerstone in the pharmacological management of major depressive disorder for decades. As the active metabolite of amitriptyline, its discovery marked a significant advancement in the refinement of antidepressant therapy, offering a more favorable side-effect profile compared to its predecessors. This document provides a comprehensive technical guide on the history, discovery, and development of nortriptyline. It details its multifaceted mechanism of action, supported by quantitative receptor binding and pharmacokinetic data. Furthermore, it outlines the methodologies of pivotal clinical studies that established its efficacy and provides visualizations of its signaling pathways and the historical development workflow.

Discovery and History

Nortriptyline's journey began as a direct result of research into its parent compound, amitriptyline. It is the principal active metabolite of amitriptyline, formed via demethylation in the liver.[1] Developed by the pharmaceutical company Geigy, nortriptyline first appeared in the scientific literature in 1962 and was patented in the same year.[2] It was subsequently introduced for the treatment of depression in 1963 and received approval for medical use in the United States in 1964.[2] As a secondary amine TCA, it represented a significant development, offering a different balance of neurotransmitter reuptake inhibition and a reduction in certain side effects compared to tertiary amine TCAs like amitriptyline.[2]

Mechanism of Action

Nortriptyline's therapeutic effect in depression is primarily attributed to its ability to modulate synaptic concentrations of norepinephrine and serotonin.[3]

2.1. Monoamine Reuptake Inhibition The principal mechanism is the inhibition of the presynaptic reuptake of norepinephrine and, to a lesser degree, serotonin from the synaptic cleft.[3] By blocking the norepinephrine transporter (NET) and the serotonin transporter (SERT), nortriptyline increases the availability of these neurotransmitters to bind to postsynaptic receptors, thereby enhancing neurotransmission.[3] It displays a more selective reuptake inhibition for norepinephrine, which may contribute to its specific clinical profile.[4]

2.2. Receptor Antagonism Beyond its primary action on reuptake transporters, nortriptyline interacts with a variety of other receptors, which contributes to both its therapeutic effects and its side-effect profile.[3][4] These interactions include:

-

Antihistaminergic Effects: Potent antagonism of histamine H1 receptors contributes to its sedative effects.[3]

-

Anticholinergic Effects: Blockade of muscarinic acetylcholine receptors leads to common side effects such as dry mouth, constipation, blurred vision, and urinary retention.[3]

-

Adrenergic Antagonism: It acts as an antagonist at alpha-1 adrenergic receptors, which can cause orthostatic hypotension.[3]

Long-term administration has also been shown to induce downstream adaptive changes, including the down-regulation of beta-adrenergic and serotonin receptors and the desensitization of adenylyl cyclase.[5]

Quantitative Pharmacological Data

3.1. Receptor Binding Profile The affinity of nortriptyline for various neurotransmitter transporters and receptors has been quantified through in vitro binding assays. The dissociation constant (KD or Ki) is a measure of binding affinity, with lower values indicating higher affinity.

Table 1: Nortriptyline Receptor and Transporter Binding Affinities

| Target | Species | Ki (nM) | Reference |

|---|---|---|---|

| Norepinephrine Transporter (NET) | Human | 3.18 - 6.3 | [6] |

| Serotonin Transporter (SERT) | Human | 18 | [2] |

| Dopamine Transporter (DAT) | Human | 1,140 | [2] |

| Histamine H1 Receptor | Human | 1.1 - 10 | [2][6] |

| Muscarinic Acetylcholine Receptor (M1-M5) | Human | 13 - 36 | [6] |

| α1A-Adrenoceptor | Human | 26 | [6] |

| 5-HT2A Receptor | Human | 2.5 - 26.3 |[2][4] |

3.2. Pharmacokinetic Properties The clinical use of nortriptyline is guided by its pharmacokinetic profile, which describes its absorption, distribution, metabolism, and excretion.

Table 2: Pharmacokinetic Parameters of Nortriptyline

| Parameter | Value | Reference(s) |

|---|---|---|

| Bioavailability | 45% - 85% | [4] |

| Peak Plasma Concentration (Tmax) | 7 - 8.5 hours | [5][7] |

| Plasma Protein Binding | ~93% | [4] |

| Apparent Volume of Distribution (Vd) | 21 ± 4 L/kg | [4] |

| Elimination Half-Life (t1/2) | 16 to >90 hours | [7] |

| Metabolism | Hepatic (primarily CYP2D6) | [2][4][8] |

| Therapeutic Plasma Range | 50 - 150 ng/mL |[5] |

Key Experimental Protocols and Clinical Efficacy

The efficacy of nortriptyline, particularly in treatment-resistant depression, has been established through various clinical trials.

4.1. Open-Label Trial in Treatment-Resistant Depression

-

Objective: To assess the efficacy of nortriptyline in patients with major depression who had not responded to at least one adequate trial of another antidepressant, most commonly an SSRI.[9][10]

-

Methodology:

-

Patient Population: 92 outpatients with DSM-III-R diagnosed major depressive disorder who had failed 1 to 5 previous adequate antidepressant trials.[9][10]

-

Treatment Protocol: Patients were treated openly with nortriptyline for 6 weeks. The dose was titrated within the first week to achieve target plasma levels of 50-150 ng/mL (a target of 100 ng/mL was noted).[9][10]

-

Primary Outcome Measure: The primary measure of efficacy was the change in the 17-item Hamilton Rating Scale for Depression (HAM-D) score from baseline. Response was defined as a ≥50% decrease in the baseline HAM-D score, and remission was also assessed.[9][10]

-

Data Analysis: An intent-to-treat (ITT) analysis was performed, with the last observation carried forward (LOCF) for patients who did not complete the study.[9][10]

-

-

Results: After 6 weeks, approximately 40% of patients were classified as responders, and 12% achieved remission.[9][10] This study provided evidence for nortriptyline as a viable option for patients with treatment-resistant depression.[9]

4.2. Comparative Clinical Trials Nortriptyline has been compared to other antidepressants, including Selective Serotonin Reuptake Inhibitors (SSRIs) like fluoxetine. In a double-blind, randomized clinical trial involving 120 patients with major depressive disorder, both nortriptyline and fluoxetine were found to be effective. However, after 3 and 6 months of treatment, fluoxetine demonstrated greater efficacy in reducing depression scores as measured by the Beck Depression Rating Scale.[11] In a study of post-stroke depression, nortriptyline was found to be superior to both fluoxetine and placebo in improving depression and anxiety symptoms.[12]

Table 3: Summary of Efficacy in Major Depressive Disorder

| Study Population | Duration | Comparator | Response Rate | Remission Rate | Reference |

|---|---|---|---|---|---|

| Treatment-Resistant Depression | 6 Weeks | N/A (Open-Label) | ~40% | ~12% | [9][10] |

| Bereavement-Related MDD | N/A | Placebo | 56% (Nortriptyline) | N/A | [13] |

| Depression in Parkinson's Disease | N/A | Placebo, Paroxetine | 53% (Nortriptyline) | N/A | [13] |

| Post-Stroke Depression | 12 Weeks | Fluoxetine, Placebo | 63% (Nortriptyline) | N/A |[12] |

Conclusion

This compound holds a significant place in the history of antidepressant development. Evolving from its parent compound, amitriptyline, it offered a refined pharmacological profile with potent norepinephrine reuptake inhibition. Its mechanism, characterized by effects on monoamine transporters and multiple receptor systems, defines its therapeutic efficacy and its known side effects. Decades of clinical research, including pivotal studies in treatment-resistant populations, have solidified its role as an important therapeutic option in the management of major depressive disorder. For drug development professionals, the story of nortriptyline underscores the value of metabolic studies and the ongoing potential for refining therapeutic agents to improve patient outcomes.

References

- 1. Nortriptyline | C19H21N | CID 4543 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Nortriptyline - Wikipedia [en.wikipedia.org]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Nortriptyline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. nortriptyline | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 7. medcentral.com [medcentral.com]

- 8. ClinPGx [clinpgx.org]

- 9. psychiatrist.com [psychiatrist.com]

- 10. Nortriptyline for treatment-resistant depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. dovepress.com [dovepress.com]

- 12. psychiatryonline.org [psychiatryonline.org]

- 13. Nortriptyline: How It Works, Benefits, and Potential Risks [rupahealth.com]

An In-Depth Technical Guide to the In-Silico Modeling of Nortriptyline Hydrochloride Receptor Binding

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nortriptyline, a second-generation tricyclic antidepressant (TCA), exerts its therapeutic effects primarily by modulating the activity of monoamine neurotransmitter transporters.[1] Understanding the molecular interactions between Nortriptyline and its target receptors is crucial for elucidating its mechanism of action, predicting potential off-target effects, and guiding the development of novel therapeutics. In-silico modeling provides a powerful, cost-effective, and rapid suite of computational techniques to investigate these interactions at an atomic level.[2] This technical guide details the core in-silico methodologies for modeling Nortriptyline Hydrochloride's receptor binding, presents quantitative binding data, and outlines the associated experimental and computational protocols.

Nortriptyline's Receptor Binding Profile

Nortriptyline's primary mechanism of action involves the inhibition of norepinephrine and serotonin reuptake by their respective transporters.[3][4] This blockade increases the concentration of these neurotransmitters in the synaptic cleft, enhancing neurotransmission.[5] While its primary targets are the Norepinephrine Transporter (NET) and the Serotonin Transporter (SERT), Nortriptyline also exhibits affinity for several other receptors, which contributes to its side-effect profile.[3][5] These off-target interactions include antagonism of histamine (H1), muscarinic acetylcholine, and alpha-1 adrenergic receptors.[5]

Quantitative Binding Affinity Data

The binding affinity of this compound for its primary and secondary receptor targets has been quantified in various studies. The inhibition constant (Ki) or its logarithmic transformation (pKi) are common measures of this affinity. A lower Ki value indicates a higher binding affinity.

| Target Receptor/Transporter | Species | Assay Ligand | Ki (nM) | pKi | Reference |

| Norepinephrine Transporter (NET) | Human | [125I] RTI-55 | 3.18 | 8.5 | [6] |

| Norepinephrine Transporter (NET) | Human | - | 6.3 | 8.2 | [6] |

| Serotonin Transporter (SERT) | Human | [125I] RTI-55 | 20.0 | 7.7 | [6] |

| Histamine H1 Receptor | Human | [3H] mepyramine | 6.31 | 8.2 | [6] |

| Alpha-1A Adrenoceptor | Rat | [3H] prazosin | 28.2 | 7.55 | [6] |

| Muscarinic Acetylcholine Receptor | Human | [3H] N-methylscopolamine | 50.1 | 7.3 | [6] |

| 5-HT2A Receptor | Human | [3H] ketanserin | 25.1 | 7.6 | [6] |

| 5-HT2B Receptor | Human | [3H] LSD | 199.5 | 6.7 | [6] |

| 5-HT2C Receptor | Human | [3H] mesulergine | 31.6 | 7.5 | [6] |

Core In-Silico Methodologies and Protocols

The investigation of Nortriptyline-receptor interactions relies on a synergistic application of several computational techniques. The general workflow involves preparing the three-dimensional structures of the receptor and the ligand, predicting their binding orientation (docking), and refining and assessing the stability of the resulting complex (molecular dynamics).

Homology Modeling

For many receptors, including human monoamine transporters like NET, experimentally determined crystal structures are not always available.[7] Homology modeling is a computational technique used to generate a three-dimensional model of a protein from its amino acid sequence, based on a known experimental structure of a homologous protein (the "template").[7][8]

Experimental Protocol: Homology Modeling of hNET

-

Template Selection: Identify a suitable template structure from the Protein Data Bank (PDB). For hNET, the Drosophila melanogaster dopamine transporter (dDAT) is a common template due to its high sequence identity (around 49.6%).[7][9]

-

Sequence Alignment: Align the target amino acid sequence (hNET) with the template sequence (dDAT) using alignment tools like ClustalW or T-Coffee.

-

Model Building: Use software like MODELLER or SWISS-MODEL to generate a 3D model of the target protein based on the alignment and the template's coordinates.[10] This involves copying the coordinates of the aligned residues and building the non-aligned regions, such as loops.

-

Loop Refinement: The regions of the protein that do not align with the template (loops) are often the least accurate. These are refined using ab initio methods or loop databases.

-

Model Validation: Assess the quality of the generated model using tools like PROCHECK (for stereochemical quality), Ramachandran plots (for phi-psi angle distribution), and ERRAT (for non-bonded atom-atom interactions).

Molecular Docking

Molecular docking predicts the preferred orientation of one molecule (the ligand, e.g., Nortriptyline) when bound to a second (the receptor) to form a stable complex.[11][12] It also estimates the binding affinity, typically through a scoring function, which can be used to rank different compounds or binding poses.[13]

Experimental Protocol: Molecular Docking of Nortriptyline

-

Receptor Preparation: Start with a high-quality 3D structure of the receptor (from PDB or homology modeling). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges.

-

Ligand Preparation: Generate a 3D conformation of Nortriptyline. Optimize its geometry and assign atomic charges. The flexibility of the ligand is often considered by allowing its bonds to rotate.

-

Binding Site Definition: Define the active site or binding pocket of the receptor. This can be done by identifying the cavity where known substrates or inhibitors bind. A "grid box" is typically generated to encompass this site.[14]

-

Docking Simulation: Use docking software like AutoDock Vina or Glide to systematically search for the best binding poses of the ligand within the defined receptor site.[11][14] A search algorithm, such as a genetic algorithm, explores various orientations and conformations.[14]

-

Pose Analysis and Scoring: The docking program generates multiple possible binding poses and ranks them using a scoring function that estimates the binding free energy. The top-ranked poses are analyzed to identify key molecular interactions, such as hydrogen bonds and hydrophobic contacts.[11]

Molecular Dynamics (MD) Simulations

While docking provides a static snapshot of the binding pose, MD simulations are used to study the dynamic behavior of the Nortriptyline-receptor complex over time.[15] This technique simulates the movements of atoms and molecules by solving Newton's equations of motion, providing insights into the stability of the complex, conformational changes, and the role of solvent.[12][16]

Experimental Protocol: MD Simulation of Nortriptyline-Receptor Complex

-

System Setup: The highest-scoring docked complex from the previous step is used as the starting structure. This complex is placed in a simulation box, typically a cube or rectangular prism.

-

Solvation: The box is filled with explicit water molecules to mimic the aqueous physiological environment. Ions (e.g., Na+, Cl-) are added to neutralize the system and achieve a physiological salt concentration.

-

Energy Minimization: The energy of the entire system is minimized to remove any steric clashes or unfavorable geometries introduced during the setup.

-

Equilibration: The system is gradually heated to the target temperature (e.g., 310 K) and the pressure is adjusted to atmospheric pressure (1 atm). This is done in stages, often with restraints on the protein and ligand atoms that are slowly released, allowing the solvent to equilibrate around the complex.

-

Production Run: Once equilibrated, the production MD simulation is run for a desired length of time (typically nanoseconds to microseconds). The trajectory (positions, velocities, and energies of all atoms over time) is saved for analysis.

-

Trajectory Analysis: The trajectory is analyzed to calculate properties like Root Mean Square Deviation (RMSD) to assess stability, Root Mean Square Fluctuation (RMSF) to identify flexible regions, and to analyze intermolecular interactions over time. Binding free energy can also be calculated using methods like MM/PBSA or MM/GBSA.

Nortriptyline Signaling Pathway

The primary therapeutic action of Nortriptyline is initiated by its binding to and inhibition of NET and SERT. This action triggers a cascade of downstream neuroadaptive changes.

The binding of Nortriptyline to NET and SERT blocks the reabsorption of norepinephrine and serotonin from the synaptic cleft back into the presynaptic neuron.[5][17] This leads to an increased concentration of these neurotransmitters in the synapse, prolonging their action on postsynaptic receptors.[5] Chronic administration can lead to longer-term neuroadaptive changes, including the desensitization and downregulation of certain serotonin and beta-adrenergic receptors, and may influence the expression of neurotrophic factors like BDNF.[3][5][18]

Conclusion

In-silico modeling is an indispensable tool in modern pharmacology for dissecting the molecular mechanisms of drugs like this compound. Through a combination of homology modeling, molecular docking, and molecular dynamics simulations, researchers can build predictive models of drug-receptor interactions, rationalize binding affinities, and understand the dynamic nature of these complexes. These computational approaches not only provide a framework for interpreting experimental data but also accelerate the drug discovery process by enabling virtual screening and structure-based design of new chemical entities with improved efficacy and safety profiles.[19][20]

References

- 1. nortriptyline | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. researchgate.net [researchgate.net]

- 3. Nortriptyline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. What is the mechanism of this compound? [synapse.patsnap.com]

- 6. nortriptyline | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 7. mdpi.com [mdpi.com]

- 8. Interaction of Antidepressants with the Serotonin and Norepinephrine Transporters: MUTATIONAL STUDIES OF THE S1 SUBSTRATE BINDING POCKET - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scite.ai [scite.ai]

- 10. Mutational Mapping and Modeling of the Binding Site for (S)-Citalopram in the Human Serotonin Transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. systems.uomisan.edu.iq [systems.uomisan.edu.iq]

- 13. In Silico Binding Affinity Prediction for Metabotropic Glutamate Receptors Using Both Endpoint Free Energy Methods and A Machine Learning-Based Scoring Function - PMC [pmc.ncbi.nlm.nih.gov]

- 14. dovepress.com [dovepress.com]

- 15. Molecular structure and dynamics of tricyclic antidepressant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.rsc.org [pubs.rsc.org]

- 17. Human Metabolome Database: Showing metabocard for Nortriptyline (HMDB0014680) [hmdb.ca]

- 18. Downregulation of serotonin receptor subtypes by nortriptyline and adinazolam in major depressive disorder: neuroendocrine and platelet markers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. An efficient computational method for predicting drug-target interactions using weighted extreme learning machine and speed up robot features - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Current computational methods for predicting protein interactions of natural products - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Off-Label Applications of Nortriptyline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nortriptyline hydrochloride, a second-generation tricyclic antidepressant, has long been approved for the treatment of major depressive disorder. Its mechanism of action, primarily the inhibition of norepinephrine and to a lesser extent serotonin reuptake, has prompted investigation into its therapeutic potential for a variety of other conditions.[1][2] This technical guide provides a comprehensive overview of the principal off-label applications of nortriptyline, summarizing the available quantitative data on its efficacy and safety, detailing the experimental protocols from key clinical studies, and illustrating the core signaling pathways involved in its therapeutic effects. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals exploring the expanded therapeutic utility of this well-established pharmaceutical agent.

Core Mechanism of Action

Nortriptyline's primary mechanism of action involves the blockade of the norepinephrine transporter (NET) and the serotonin transporter (SERT) in the presynaptic neuronal membrane.[1][2] This inhibition leads to an increased concentration of these neurotransmitters in the synaptic cleft, thereby enhancing noradrenergic and serotonergic neurotransmission.[1] Beyond this primary action, nortriptyline also exhibits antagonist activity at several other receptor sites, including histamine H1 receptors, alpha-1 adrenergic receptors, and muscarinic acetylcholine receptors, which contributes to both its therapeutic effects and its side effect profile.[1]

Signaling Pathway in Neuropathic Pain

In the context of neuropathic pain, the analgesic effect of nortriptyline is believed to be mediated predominantly through the enhancement of descending inhibitory pain pathways.[3] Increased norepinephrine in the spinal cord acts on α2-adrenergic receptors on presynaptic terminals of primary afferent neurons and on postsynaptic dorsal horn neurons.[3] This activation leads to a reduction in the release of excitatory neurotransmitters such as glutamate and substance P, and hyperpolarization of postsynaptic neurons, ultimately dampening the transmission of pain signals to higher brain centers.

Caption: Nortriptyline's mechanism in neuropathic pain.

Off-Label Applications: Quantitative Data and Experimental Protocols

Neuropathic Pain

Nortriptyline is frequently used off-label for the management of various neuropathic pain conditions, including diabetic neuropathy, postherpetic neuralgia, and myofascial pain.[2]

| Condition | Dosage Range | Efficacy | Key Side Effects |

| Diabetic Peripheral Neuropathy | 25-75 mg/day[4] | 73% of patients experienced at least 50% pain relief.[4] Pain scores on a visual analog scale were significantly reduced.[4] | Drowsiness, dizziness, dry mouth (55% of patients reported side effects).[4] |

| Postherpetic Neuralgia | 10-150 mg/day[5][6] | NNT of 4 for pain relief compared to placebo.[5] Equivalent pain relief to morphine.[5] | Dry mouth (25%), constipation, sweating, dizziness, drowsiness (5-15%).[6] |

| Myofascial Pain | 12.5-50 mg/day[7] | 70% of patients achieved >50% improvement in pain scores.[7] | Milder side effect profile compared to amitriptyline.[7] |

| Cryptogenic Sensory Polyneuropathy | Titrated dose | 25.4% of patients had a 50% or more reduction in pain.[8] | 38.1% of patients discontinued the medication.[8] |

A randomized clinical trial was conducted on 39 patients with diabetic peripheral neuropathic pain.[4][9]

-

Participants: Patients with diabetic peripheral neuropathic pain.[4][9]

-

Intervention: Patients were randomly assigned to receive either nortriptyline (n=19) or transcutaneous electrical nerve stimulation (TENS) (n=20) for 6 weeks.[4][9]

-

Dosage: Nortriptyline was administered at a dose of 25 to 75 mg once daily.[4][9]

-

Outcome Measures: Pain relief was assessed using a visual analog scale (VAS). Side effects were also monitored.[4][9]

Caption: Workflow of a diabetic neuropathy clinical trial.

Smoking Cessation

Nortriptyline has demonstrated efficacy as a second-line treatment for smoking cessation.[10]

| Dosage Range | Efficacy | Key Side Effects |

| 75-100 mg/day[10] | Doubles quit rates compared to placebo (OR = 2.1).[10] 14% cessation rate at 6 months vs. 3% for placebo in one study.[11] | Dry mouth (64%), dysgeusia (20%), drowsiness, dizziness, constipation, blurry vision.[11][12] |

A randomized, double-blind, placebo-controlled trial was conducted with 214 smokers.[11]

-

Study Design: Randomized, double-blind, placebo-controlled trial.[11]

-

Participants: 214 individuals aged 18-70 who smoked 10 or more cigarettes per day.[11]

-

Intervention: Nortriptyline or a matched placebo was initiated 10 days prior to the target quit day.[11]

-

Dosage: Started at 25 mg at bedtime and titrated to 75 mg per day or the maximum tolerated dose.[11]

-

Outcome Measures: Smoking cessation was confirmed by self-report, expired carbon monoxide levels (≤ 9 ppm), and a 6-month urine cotinine level (< 50 ng/mL). Withdrawal symptoms were also assessed.[11]

Neurogenic Cough

Nortriptyline has been shown to be effective in treating chronic neurogenic cough.[13][14]

| Dosage Range | Efficacy | Key Side Effects |

| Titrated dose | 72% of patients reported improvement in cough symptoms.[13][14] | Sedation (21.4%), xerostomia (7.1%). 38% of patients reported side effects.[13][14] |

A retrospective case series of 42 patients with neurogenic cough was conducted.[13]

-

Study Design: Retrospective case series.[13]

-

Participants: 42 patients diagnosed with neurogenic cough.[13]

-

Intervention: Treatment with nortriptyline.[13]

-

Data Collection: Charts were reviewed for demographic information, clinical history, nasolaryngoscopic findings, medication dosage, side effects, and follow-up time.[13]

-

Outcome Measures: Clinical response to nortriptyline and tolerability of side effects.[13]

Migraine Prophylaxis

Nortriptyline is used off-label for the prevention of migraine headaches.[15][16]

| Dosage Range | Efficacy | Key Side Effects |

| 10-150 mg/day[17][18] | Significantly reduces the frequency of migraine attacks.[15] | Drowsiness, weakness, anxiety, nausea.[15] |

A randomized controlled trial investigated the use of nortriptyline in combination with topiramate for patients who did not respond to monotherapy.[19]

-

Study Design: Randomized controlled trial.[19]

-

Participants: Patients with episodic migraine who had less than a 50% reduction in headache frequency after 8 weeks of using topiramate (100 mg/day) or nortriptyline (30 mg/day) alone.[19]

-

Intervention: Patients were randomized to either have a placebo added to their current monotherapy or to receive the second medication (combination therapy).[19]

-

Outcome Measures: The primary endpoint was the decrease in the number of headache days at 6 weeks compared to baseline. The secondary endpoint was the proportion of patients with at least a 50% reduction in headache frequency.[19]

Irritable Bowel Syndrome (IBS)

Low-dose tricyclic antidepressants, including nortriptyline, are used to manage symptoms of IBS, particularly in diarrhea-predominant IBS (IBS-D).[20]

| Dosage Range | Efficacy | Key Side Effects |

| 25-50 mg at bedtime[21] | Improves abdominal pain, flatulence, and general performance.[20] May improve defecation frequency in both diarrhea- and constipation-predominant IBS.[20] | Anticholinergic side effects (e.g., constipation, dry mouth). Nortriptyline is generally better tolerated than amitriptyline.[21] |

A randomized, triple-blind, controlled trial was designed to compare the effects of doxepin and nortriptyline on diarrhea-predominant IBS.[22]

-

Study Design: Randomized, triple-blind, controlled trial.[22]

-

Participants: 75 patients with diarrhea-predominant IBS according to the ROME criteria.[22]

-

Intervention: Patients were randomly assigned to receive doxepin, nortriptyline, or a placebo, one tablet per day, for two months.[22]

-

Outcome Measures: Abdominal pain, mucus in the stool, incomplete evacuation, and bloating were measured at baseline and at one and two months after the intervention.[22]

Conclusion

This compound demonstrates considerable therapeutic potential beyond its approved indication for depression. The evidence supporting its off-label use in neuropathic pain, smoking cessation, neurogenic cough, migraine prophylaxis, and irritable bowel syndrome is substantial, though the quality of evidence varies across indications. For researchers and drug development professionals, these off-label applications represent promising avenues for further investigation, including the potential for developing new formulations or combination therapies to optimize efficacy and minimize adverse effects. A deeper understanding of the nuanced mechanisms of action in these diverse conditions will be critical for realizing the full therapeutic value of this versatile molecule.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. Nortriptyline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. rjdnmd.org [rjdnmd.org]

- 5. Herpes Zoster and Postherpetic Neuralgia: Prevention and Management | AAFP [aafp.org]

- 6. academic.oup.com [academic.oup.com]

- 7. files.jofph.com [files.jofph.com]

- 8. afdil.com [afdil.com]

- 9. researchgate.net [researchgate.net]

- 10. Nortriptyline for smoking cessation: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A randomized trial of nortriptyline for smoking cessation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Safety of nortriptyline at equivalent therapeutic doses for smoking cessation: a systematic review and meta-analysis - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. The Effectiveness of Nortriptyline and Tolerability of Side Effects in Neurogenic Cough Patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ovid.com [ovid.com]

- 15. Does Nortriptyline Treat Migraine? Benefits and Precautions [healthline.com]

- 16. axonoptics.com [axonoptics.com]

- 17. Nortriptyline for Migraine: What You Need to Know — Migraine Again [migraineagain.com]

- 18. Migraine prophylaxis in adult patients - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Topiramate plus nortriptyline in the preventive treatment of migraine: a controlled study for nonresponders - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Efficacy of tricyclic antidepressants in irritable bowel syndrome: A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. gi.org [gi.org]

- 22. ClinicalTrials.gov [clinicaltrials.gov]

Nortriptyline Hydrochloride's potential as an anti-inflammatory agent

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Nortriptyline hydrochloride, a well-established tricyclic antidepressant, is gaining recognition for its potential as a potent anti-inflammatory agent. This document provides a comprehensive technical overview of the current understanding of nortriptyline's anti-inflammatory properties, focusing on its mechanisms of action, relevant signaling pathways, and the experimental evidence supporting these claims. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this promising area.

Introduction

Inflammation is a complex biological response implicated in a wide range of pathologies, from autoimmune disorders to neurodegenerative diseases. While traditional anti-inflammatory drugs are effective, they are often associated with significant side effects, necessitating the exploration of novel therapeutic avenues. Nortriptyline, primarily known for its role in managing depression and neuropathic pain, has demonstrated compelling anti-inflammatory effects in various preclinical studies.[1][2] Its ability to modulate key inflammatory pathways suggests a therapeutic potential beyond its current indications. This guide synthesizes the existing data to provide a detailed resource for scientists and researchers interested in exploring nortriptyline as a lead compound for new anti-inflammatory therapies.

Mechanisms of Anti-Inflammatory Action

Nortriptyline exerts its anti-inflammatory effects through a multi-pronged approach, primarily by inhibiting the production of pro-inflammatory cytokines and modulating key intracellular signaling cascades.

Inhibition of Pro-Inflammatory Cytokines

Nortriptyline has been shown to significantly reduce the secretion of a broad spectrum of pro-inflammatory cytokines. In various cell-based and in vivo models, it has demonstrated a dose-dependent inhibition of key mediators of inflammation.

-

Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β): Studies on rat mixed glial and microglial cell cultures have shown that nortriptyline can inhibit the release of TNF-α and IL-1β, two pivotal cytokines in the inflammatory response.[3][4]

-

T-cell Derived Cytokines: In peripheral blood mononuclear cells (PBMCs) from patients with Chronic Obstructive Pulmonary Disease (COPD), nortriptyline at a concentration of 10 μM decreased the phytohaemagglutinin (PHA)-induced release of several T-cell-associated cytokines, including IL-4, IL-5, IL-13, and IL-17A.[5]

-

Other Pro-inflammatory Mediators: The same study also demonstrated a reduction in IL-8, a key chemokine involved in neutrophil recruitment.[5]

Modulation of Intracellular Signaling Pathways

Nortriptyline's anti-inflammatory effects are underpinned by its ability to interfere with critical signaling pathways that regulate the expression of inflammatory genes.

-

Nuclear Factor-kappa B (NF-κB) Pathway: A central regulator of inflammation, the NF-κB pathway is a key target for nortriptyline. The combination of nortriptyline (1 μM to 10 μM) with budesonide has been shown to effectively decrease the phosphorylation of the p65 subunit of NF-κB in both CD4+ and CD8+ T cells.[5] This inhibition prevents the translocation of NF-κB to the nucleus, thereby suppressing the transcription of pro-inflammatory genes.

-

β2-Adrenoceptor (β2-AR) Signaling: In the context of neuropathic pain, nortriptyline's analgesic effects are linked to its anti-inflammatory properties mediated by β2-adrenoceptors.[6][7] By increasing norepinephrine levels, nortriptyline stimulates β2-adrenoceptors on non-neuronal satellite cells in the dorsal root ganglia.[6][7] This, in turn, inhibits the local production of TNF-α.[6][7]

-

Histone Deacetylase 2 (HDAC2) Expression: Nortriptyline has been observed to increase the expression of HDAC2 in CD4+ and CD8+ T cells.[5] HDAC2 plays a crucial role in suppressing inflammatory gene expression, and its upregulation by nortriptyline contributes to its anti-inflammatory profile.

-

NLRP3 Inflammasome: While direct evidence for nortriptyline's effect on the NLRP3 inflammasome is still emerging, studies on its parent compound, amitriptyline, suggest a potential inhibitory role. Amitriptyline has been shown to reduce the expression of NLRP3 and caspase-1, key components of the inflammasome, and decrease the release of IL-1β and IL-18.[8][9][10] Given that nortriptyline is an active metabolite of amitriptyline, it is plausible that it shares a similar inhibitory effect on the NLRP3 inflammasome, a critical driver of inflammation in numerous diseases.[11][12]

Quantitative Data on Anti-Inflammatory Effects

The following tables summarize the available quantitative data on the anti-inflammatory effects of this compound from key studies.

Table 1: Effect of Nortriptyline on Cytokine Release in Rat Mixed Glial Cultures

| Cytokine | Nortriptyline Concentration | % of LPS-stimulated Release | Reference |

| IL-1β | 10⁻⁶ M | ~80% | [3] |

| IL-1β | 10⁻⁵ M | ~60% | [3] |

| IL-1β | 10⁻⁴ M | ~40% | [3] |

| TNF-α | 10⁻⁶ M | ~90% | [3] |

| TNF-α | 10⁻⁵ M | ~75% | [3] |

| TNF-α | 10⁻⁴ M | ~50% | [3] |

Table 2: Effect of Nortriptyline on T-cell Cytokine Release and Signaling in COPD Patients

| Parameter | Treatment | Effect | Reference |

| IL-4, IL-5, IL-13, IL-17A, TSLP release from PBMCs | Nortriptyline (10 μM) | Decreased | [5] |

| IL-4, IL-8 positive CD4+ T cells | Nortriptyline (10 μM) | Reduced percentage | [5] |

| IL-4, IL-8 expressing CD8+ T cells | Nortriptyline (10 μM) | Reduced percentage | [5] |

| p65 NF-κB phosphorylation in CD4+ & CD8+ T cells | Budesonide (10 nM) + Nortriptyline (1 μM to 10 μM) | Decreased | [5] |

| HDAC2 expression in CD4+ & CD8+ T cells | Budesonide (10 nM) + Nortriptyline (1 μM to 10 μM) | Increased | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

In Vitro Anti-Inflammatory Assays

-

Cell Culture: Primary mixed glial cell cultures are prepared from the cerebral cortices of neonatal Wistar rats.[3]

-

Stimulation: Cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.[3]

-

Treatment: Nortriptyline is added to the cell cultures at various concentrations.[3]

-

Cytokine Measurement: The concentrations of IL-1β and TNF-α in the culture supernatants are measured using enzyme-linked immunosorbent assay (ELISA) kits.[3]

-

Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood of COPD patients.[5]

-

Stimulation: PBMCs are stimulated with phytohaemagglutinin (PHA) or phorbol myristate acetate (PMA) plus ionomycin.[5]

-

Treatment: Cells are incubated with nortriptyline, budesonide, or a combination of both.[5]

-

Cytokine Measurement: The release of various cytokines (IL-4, IL-5, IL-8, etc.) from PBMCs is measured by ELISA.[5]

-

Flow Cytometry: Intracellular levels of pro-inflammatory cytokines, phosphorylated p65 NF-κB, and HDAC2 in CD4+ and CD8+ T cells are determined using flow cytometry.[5]

In Vivo Anti-Inflammatory Models

-

Animal Models: In vivo anti-inflammatory activity can be assessed using models such as carrageenan-induced paw edema in rats.

-

Drug Administration: Nortriptyline is administered orally or intraperitoneally at different doses.

-

Assessment of Inflammation: The degree of paw edema is measured at various time points after carrageenan injection.

-

Mechanism of Action Studies: In models of neuropathic pain, the role of β2-adrenoceptors can be investigated using specific antagonists or in β2-AR deficient mice.[7]

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: Nortriptyline's β2-Adrenoceptor-Mediated Anti-TNF-α Mechanism.

Caption: Nortriptyline's Inhibition of the NF-κB Signaling Pathway.

Caption: Experimental Workflow for Cytokine Release Assay (ELISA).

Conclusion and Future Directions

The evidence presented in this technical guide strongly supports the potential of this compound as a novel anti-inflammatory agent. Its ability to suppress a wide array of pro-inflammatory cytokines through the modulation of key signaling pathways, including NF-κB and β2-adrenoceptor signaling, highlights its multifaceted mechanism of action. The quantitative data and detailed experimental protocols provided herein offer a solid foundation for further investigation.

Future research should focus on:

-

Determining IC50 values: Establishing precise IC50 values for nortriptyline's inhibition of various inflammatory mediators will be crucial for comparing its potency to existing anti-inflammatory drugs.

-

Elucidating the role of the NLRP3 inflammasome: Direct investigation into nortriptyline's effects on the NLRP3 inflammasome is warranted to fully understand its anti-inflammatory profile.

-

In vivo efficacy studies: Comprehensive in vivo studies in various models of inflammatory diseases are necessary to translate these promising preclinical findings into potential clinical applications.

-

Structure-activity relationship studies: Modifying the structure of nortriptyline could lead to the development of new chemical entities with enhanced anti-inflammatory activity and an improved side-effect profile.

References

- 1. Phospho-NF-κB p65 (Ser536) (93H1) Rabbit mAb | Cell Signaling Technology [cellsignal.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Phospho-NFkB p65 (Ser529) Monoclonal Antibody (B33B4WP), PE (12-9863-42) [thermofisher.com]

- 4. biocompare.com [biocompare.com]

- 5. Simultaneous assessment of NF-κB/p65 phosphorylation and nuclear localization using imaging flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biocompare.com [biocompare.com]

- 7. Antidepressants suppress neuropathic pain by a peripheral β2-adrenoceptor mediated anti-TNFα mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Effect of nortriptyline and paroxetine on CYP2D6 activity in depressed elderly patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. IL-6 levels decrease with SSRI treatment in patients with major depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Novel beta2-adrenergic receptor signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The effect of repeated amitriptyline and desipramine administration on cytokine release in C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols for the Spectrophotometric Determination of Nortriptyline Hydrochloride

These application notes provide a comprehensive overview and detailed protocols for the quantitative determination of Nortriptyline Hydrochloride (NRT) in bulk and pharmaceutical dosage forms using UV-Vis spectrophotometry. This guide is intended for researchers, scientists, and professionals in the field of drug development and quality control.

Introduction

This compound, a tricyclic antidepressant, is primarily used in the treatment of major depression.[1] Accurate and reliable analytical methods are crucial for its quantification in pharmaceutical formulations to ensure dosage accuracy and therapeutic efficacy. UV-Vis spectrophotometry offers a simple, cost-effective, and rapid alternative to more complex techniques like HPLC for routine analysis.[2][3] This document outlines two common spectrophotometric methods for NRT determination: direct UV spectrophotometry and extractive spectrophotometry.

Method 1: Direct UV Spectrophotometry

This method is based on the direct measurement of the ultraviolet absorbance of NRT in a suitable solvent. The wavelength of maximum absorbance (λmax) for this compound is consistently reported around 239-240 nm.[1][2][4][5][6]

Quantitative Data Summary

| Parameter | Value | Solvent | Reference |

| λmax | 239 nm | Methanol | [4][7] |

| 239 nm | Distilled Water | [2][5] | |

| 240 nm | Methanol | [1][6] | |

| Linearity Range | 2-12 µg/mL | Methanol | [4][7] |

| 2-24 µg/mL | Distilled Water | [2][5] | |

| 5-25 µg/mL | DMSO | [8][9] | |

| Correlation Coefficient (r²) | 0.9996 | Distilled Water | [2] |

| 0.999 | Methanol | [4] | |

| 0.996 | DMSO | [8][9] | |

| % Recovery | 98.00 - 102.98% | Distilled Water | [2] |

| 99 - 102% | Methanol | [4][7] | |

| % RSD (Precision) | < 2% | Distilled Water, Methanol | [2][4] |

Experimental Protocol: Direct UV Spectrophotometry

1. Materials and Equipment:

- UV-Vis Spectrophotometer (double beam)

- Quartz cuvettes (1 cm path length)

- Analytical balance

- Volumetric flasks (10 mL, 50 mL, 100 mL)

- Pipettes

- This compound reference standard

- Methanol (HPLC grade) or distilled water

2. Preparation of Standard Stock Solution (100 µg/mL):

- Accurately weigh 10 mg of this compound reference standard.

- Transfer it to a 100 mL volumetric flask.

- Dissolve and make up the volume with the chosen solvent (methanol or distilled water).

- Sonicate for 10-15 minutes to ensure complete dissolution.

3. Preparation of Working Standard Solutions:

- From the stock solution, prepare a series of dilutions to obtain concentrations within the linear range (e.g., 2, 4, 6, 8, 10, 12 µg/mL).

- For example, to prepare a 2 µg/mL solution, pipette 2 mL of the stock solution into a 100 mL volumetric flask and dilute to the mark with the solvent.

4. Sample Preparation (from tablets):

- Weigh and finely powder 20 tablets to determine the average weight.

- Take a quantity of powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.

- Add about 70 mL of the solvent and sonicate for 15-20 minutes to ensure complete extraction of the drug.

- Make up the volume to 100 mL with the solvent and mix well.

- Filter the solution through a suitable filter paper (e.g., Whatman No. 41).

- Dilute the filtrate with the solvent to obtain a final concentration within the calibration range.

5. Spectrophotometric Measurement:

- Set the spectrophotometer to scan the UV spectrum from 400 nm to 200 nm.

- Use the solvent as a blank.

- Record the absorbance of the working standard solutions and the sample solution at the λmax (e.g., 239 nm).

- Plot a calibration curve of absorbance versus concentration for the standard solutions.

- Determine the concentration of this compound in the sample solution from the calibration curve.

Workflow for Direct UV Spectrophotometry

Caption: Workflow for the determination of this compound by direct UV spectrophotometry.

Method 2: Extractive Spectrophotometry

This method involves the formation of a colored ion-pair complex between this compound and a suitable reagent, which is then extracted into an organic solvent for spectrophotometric analysis. This technique can enhance sensitivity and selectivity, especially in the presence of interfering excipients.[10][11]

Quantitative Data Summary for Ion-Pair Complexation Methods

| Reagent | λmax | Linearity Range (µg/mL) | Limit of Detection (LOD) (µg/mL) | Reference |

| Niobium(V)-thiocyanate (Nb-SCN) | 360 nm | 15 - 100 | 0.84 | [10][11] |

| Iron(III)-thiocyanate (Fe-SCN) | 490 nm | 5 - 24 | 0.32 | [10][11] |

| Sudan II (SII) | 534 nm | 0.5 - 280 | Not Reported | [12] |

| Sudan IV (SIV) | 596 nm | 0.5 - 37.5 | Not Reported | [12] |

| Sudan Black B (SBB) | 649 nm | 0.5 - 31.0 | Not Reported | [12] |

Experimental Protocol: Extractive Spectrophotometry with Fe-SCN

1. Materials and Equipment:

- UV-Vis Spectrophotometer

- Separatory funnels (100 mL)

- Analytical balance, volumetric flasks, pipettes

- This compound reference standard

- Iron(III) chloride solution

- Potassium thiocyanate solution

- Butanol or a mixture of butanol and chloroform

2. Preparation of Standard and Sample Solutions:

- Prepare a standard stock solution of this compound as described in Method 1.

- Prepare working standard solutions in the range of 5-25 µg/mL.

- Prepare the sample solution from tablets as described in Method 1, ensuring the final concentration is within the linear range.

3. Ion-Pair Complex Formation and Extraction:

- In a series of separatory funnels, add aliquots of the standard or sample solutions.

- Add the Iron(III)-thiocyanate reagent.

- The drug forms a colored ion-pair complex with the reagent.

- Extract the complex into a suitable organic solvent (e.g., a mixture of butanol and chloroform).

- Allow the layers to separate and collect the organic layer.

4. Spectrophotometric Measurement:

- Measure the absorbance of the organic extract at the specified λmax (490 nm for Fe-SCN complex) against a reagent blank.

- Construct a calibration curve and determine the concentration of NRT in the sample.

Workflow for Extractive Spectrophotometry

Caption: General workflow for the extractive spectrophotometric determination of NRT.

Conclusion

Both direct UV spectrophotometry and extractive spectrophotometry are viable methods for the determination of this compound in pharmaceutical formulations. The choice of method depends on the required sensitivity, the complexity of the sample matrix, and the available instrumentation. Direct UV spectrophotometry is simpler and faster for routine quality control, while extractive methods offer enhanced sensitivity and can overcome interference from excipients. All methods should be properly validated according to ICH guidelines to ensure accuracy, precision, and reliability.[2][4]

References

- 1. Nortriptyline | C19H21N | CID 4543 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Comparison of UV spectrophotometric and LC methods for the determination of this compound in polysorbate 80 based oil/water (o/w) microemulsions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. iqac.gtu.ac.in [iqac.gtu.ac.in]

- 5. researchgate.net [researchgate.net]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. ijpras.com [ijpras.com]

- 8. jddtonline.info [jddtonline.info]

- 9. researchgate.net [researchgate.net]

- 10. Sensitive extractive spectrophotometric methods for the determination of this compound in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Sensitive Extractive Spectrophotometric Methods for the Determination of this compound in Pharmaceutical Formulations [jstage.jst.go.jp]

- 12. mdpi.com [mdpi.com]

Application Notes and Protocols: Nortriptyline Hydrochloride in In Vitro Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nortriptyline Hydrochloride (NTP), a tricyclic antidepressant, has demonstrated significant antitumor effects across various cancer cell lines in vitro.[1][2] These application notes provide an overview of its in vitro activity and detailed protocols for evaluating its effects on cancer cells. NTP has been shown to inhibit cell viability and proliferation in a dose- and time-dependent manner.[1][3] Its mechanisms of action include the induction of apoptosis through both mitochondria-mediated (intrinsic) and death receptor-mediated (extrinsic) pathways, cell cycle arrest, and the generation of oxidative stress.[1][4][5] These notes are intended to guide researchers in designing and executing in vitro experiments to explore the anticancer potential of this compound.

Data Presentation: Quantitative Effects of Nortriptyline

The cytotoxic and pro-apoptotic effects of Nortriptyline have been quantified in several cancer cell lines. The following tables summarize key findings from published studies.

Table 1: IC50 Values of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (h) | Citation |

| HGC27 | Gastric Cancer | ~20 | 24 | [1] |

| AGS | Gastric Cancer | ~30 | 24 | [1] |

| U266 | Multiple Myeloma | 26.1 | 24 | [2][3] |

| Human Cutaneous Melanoma | Melanoma | 9 | Not Specified | [6][7] |

| TCCSUP | Bladder Cancer | Concentration-dependent | Not Specified | [4][5] |

| MBT-2 | Bladder Cancer (mouse) | Concentration-dependent | Not Specified | [4][5] |

Table 2: Pro-Apoptotic Effects of this compound on Gastric Cancer Cells (24h Treatment)

| Cell Line | NTP Concentration (µM) | Total Apoptotic Cells (%) | Citation |

| HGC27 | 0 (Control) | 4.66 | [1] |

| 10 | 25.0 | [1] | |

| 15 | 34.9 | [1] | |

| 20 | 52.3 | [1] | |

| AGS | 0 (Control) | 8.0 | [1] |

| 20 | 13.42 | [1] | |

| 25 | 17.77 | [1] | |

| 30 | 46.15 | [1] |

Visualizations: Workflows and Signaling Pathways

Experimental Workflow Diagram

Caption: General experimental workflow for in vitro evaluation of Nortriptyline.

Nortriptyline-Induced Apoptosis Signaling Pathway

Caption: Nortriptyline induces apoptosis via intrinsic and extrinsic pathways.[1][4]

Nortriptyline-Induced Oxidative Stress Pathway

Caption: Nortriptyline activates the Keap1-Nrf2 oxidative stress pathway.[1][8]

Experimental Protocols

Protocol 1: Cell Culture and Treatment

This protocol provides a general guideline for culturing cancer cell lines and treating them with this compound. Specific media and conditions should be optimized for the cell line in use.

1.1. Materials and Reagents:

-

Cancer cell line of interest (e.g., AGS, HGC27, U266)

-

Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS, 1% Penicillin-Streptomycin)

-

This compound (NTP) powder

-

Sterile DMSO or water for reconstitution

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA (for adherent cells)

-

Cell culture flasks, plates (6-well, 96-well), and dishes

1.2. Equipment:

-

Laminar flow hood (Class II)

-

CO₂ incubator (37°C, 5% CO₂)

-

Inverted microscope

-

Centrifuge

-

Hemocytometer or automated cell counter

1.3. Procedure:

-

Cell Culture: Maintain cells in T-75 flasks in a 37°C, 5% CO₂ incubator. Subculture cells upon reaching 80-90% confluency. For experiments, harvest cells using Trypsin-EDTA (for adherent lines) or by gentle scraping/pipetting (for suspension lines).

-

NTP Stock Solution: Prepare a high-concentration stock solution of NTP (e.g., 20-50 mM) in sterile DMSO or water. Aliquot and store at -20°C, protected from light.

-

Cell Seeding: Count viable cells using a hemocytometer. Seed cells into appropriate culture plates (e.g., 1 x 10⁴ cells/well for a 96-well plate for viability assays) and allow them to attach and resume growth for 24 hours.[6]

-

Treatment: Thaw an aliquot of the NTP stock solution. Prepare serial dilutions in complete growth medium to achieve the desired final concentrations (e.g., 0, 5, 10, 20, 30, 50 µM).

-

Remove the existing medium from the wells and replace it with the medium containing the various NTP concentrations. Include a vehicle control (medium with the same percentage of DMSO as the highest NTP concentration).

-

Incubate the plates for the desired time periods (e.g., 24, 48 hours).

Protocol 2: Cell Viability (MTT/WST-1) Assay

This colorimetric assay measures cell metabolic activity, which is indicative of cell viability.

2.1. Materials and Reagents:

-

Cells cultured in a 96-well plate (from Protocol 1)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 reagent

-

Solubilization solution (e.g., DMSO or 0.04 M HCl in isopropanol for MTT)

-

Serum-free medium

2.2. Equipment:

-

Microplate reader

2.3. Procedure (MTT Assay Example):

-

Following the treatment period (Protocol 1.6), add 10-20 µL of MTT stock solution (typically 5 mg/mL in PBS) to each well.[9]

-

Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Carefully remove the medium from each well.

-

Add 100-150 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals.[10]

-

Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[9]

-

Read the absorbance on a microplate reader at a wavelength of 570 nm.

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 3: Apoptosis Assay (Annexin V-FITC / Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

3.1. Materials and Reagents:

-

Cells cultured in a 6-well plate (from Protocol 1)

-

Annexin V-FITC / PI Apoptosis Detection Kit

-

Binding Buffer (provided with the kit)

-

Cold PBS

3.2. Equipment:

-

Flow cytometer

-

Centrifuge

3.3. Procedure:

-

After the NTP treatment period, collect both floating and adherent cells. For adherent cells, wash with PBS, detach with Trypsin-EDTA, and combine with the floating cells from the supernatant.

-

Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant.

-

Wash the cell pellet twice with cold PBS, centrifuging after each wash.

-

Resuspend the cells in 100 µL of 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour. Differentiate cell populations:

-

Viable: Annexin V (-) / PI (-)

-

Early Apoptotic: Annexin V (+) / PI (-)

-

Late Apoptotic/Necrotic: Annexin V (+) / PI (+)

-

Protocol 4: Western Blot Analysis of Apoptosis-Related Proteins

This protocol is used to detect changes in the expression levels of key proteins involved in apoptosis (e.g., Bcl-2, BAX, Caspase-3, PARP).[1][11]

4.1. Materials and Reagents:

-

Cells cultured in 6-well plates or 10 cm dishes (from Protocol 1)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer (4X)

-

Primary antibodies (e.g., anti-Bcl-2, anti-BAX, anti-cleaved-Caspase-3, anti-PARP, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Enhanced Chemiluminescence (ECL) substrate

4.2. Equipment:

-

SDS-PAGE and Western blot transfer apparatus

-

Imaging system (e.g., ChemiDoc)

-

Sonicator or cell scraper

4.3. Procedure:

-

Protein Extraction: After treatment, wash cells with cold PBS and lyse with RIPA buffer. Scrape the cells and collect the lysate.

-

Quantification: Determine the protein concentration of each sample using a BCA assay.

-

Sample Preparation: Normalize protein amounts for all samples. Add Laemmli buffer and boil at 95°C for 5 minutes.

-

SDS-PAGE: Load equal amounts of protein (20-40 µg) into the wells of an SDS-PAGE gel and run until the dye front reaches the bottom.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detection: Apply ECL substrate to the membrane and visualize the protein bands using an imaging system. Use a loading control like β-actin to ensure equal protein loading.

References

- 1. This compound, a potential candidate for drug repurposing, inhibits gastric cancer by inducing oxidative stress by triggering the Keap1-Nrf2 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Nortriptyline induces mitochondria and death receptor-mediated apoptosis in bladder cancer cells and inhibits bladder tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. daneshyari.com [daneshyari.com]

- 6. selleckchem.com [selleckchem.com]

- 7. selleckchem.com [selleckchem.com]

- 8. [PDF] this compound, a potential candidate for drug repurposing, inhibits gastric cancer by inducing oxidative stress by triggering the Keap1-Nrf2 pathway | Semantic Scholar [semanticscholar.org]

- 9. MTT assay protocol | Abcam [abcam.com]

- 10. broadpharm.com [broadpharm.com]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols for Studying Nortriptyline Hydrochloride Effects on Neuropathic Pain in Animal Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for inducing and assessing neuropathic pain in rodent models, specifically for evaluating the therapeutic effects of Nortriptyline Hydrochloride. The included methodologies, data representations, and pathway visualizations are intended to guide researchers in designing and executing preclinical studies for novel analgesic compounds.

Overview of Animal Models for Neuropathic Pain

Neuropathic pain, a chronic condition resulting from nerve injury, is commonly studied using various animal models that mimic the clinical manifestations in humans.[1] The most frequently employed and well-characterized models for investigating the efficacy of therapeutic agents like nortriptyline include:

-

Chronic Constriction Injury (CCI): This model involves loose ligation of the sciatic nerve, leading to inflammation and subsequent nerve fiber damage, resulting in persistent pain behaviors.[2]

-